Sulfo DBCO-PEG4-TFP ester
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Overview
Description
Sulfo DBCO-PEG4-TFP ester is a water-soluble, amine-reactive reagent that features a dibenzylcyclooctyne (DBCO) group, a sulfate, and a tetrafluorophenyl (TFP) ester. The DBCO group is a click chemistry handle that efficiently reacts with azide groups on target molecules, while the TFP ester is a good leaving group that is readily displaced by nucleophiles such as amines. The sulfate group increases the solubility of this linker, making it highly useful in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo DBCO-PEG4-TFP ester involves the incorporation of the DBCO moiety onto proteins, peptides, or other amine-containing molecules. The hydrophilic sulfonated spacer arm greatly improves the water solubility of DBCO-derivatized molecules, making them completely soluble in aqueous media . The synthetic route typically involves the reaction of DBCO with a PEG4 spacer arm and a TFP ester under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The reagents are typically stored at -20°C to maintain stability and are shipped at ambient temperature .
Chemical Reactions Analysis
Types of Reactions
Sulfo DBCO-PEG4-TFP ester undergoes several types of chemical reactions, including:
Substitution Reactions: The TFP ester is readily displaced by nucleophiles such as amines.
Click Chemistry Reactions: The DBCO group efficiently reacts with azide groups to form stable triazole linkages.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines and azide-functionalized compounds. The reactions are typically carried out in aqueous media at room temperature, making the process efficient and straightforward .
Major Products Formed
The major products formed from these reactions include DBCO-labeled conjugates and triazole linkages, which are stable and useful in various biochemical applications .
Scientific Research Applications
Sulfo DBCO-PEG4-TFP ester has a wide range of scientific research applications, including:
Chemistry: Used as a labeling reagent for the modification of amine-containing molecules in aqueous media.
Biology: Employed in protein labeling and crosslinking applications.
Medicine: Utilized in the synthesis of protein-targeting molecules and other bioactive compounds.
Industry: Applied in the production of various bioconjugates and imaging agents.
Mechanism of Action
The mechanism of action of Sulfo DBCO-PEG4-TFP ester involves the bioorthogonal coupling between an alkyne and an azide. Once a protein or biomolecule is DBCO-labeled, it can undergo a copper-free azide-alkyne cycloaddition reaction to form a stable triazole linkage with an azide-labeled coupling partner . This reaction is highly selective and does not require a copper catalyst, making it suitable for sensitive biological applications .
Comparison with Similar Compounds
Similar Compounds
DBCO-TFP ester: Similar in structure but lacks the sulfonated spacer arm, which reduces its water solubility.
Sulfo DBCO-PEG4-amine: Contains a similar DBCO group but has an amine functional group instead of a TFP ester.
Uniqueness
Sulfo DBCO-PEG4-TFP ester is unique due to its combination of a DBCO group, a sulfate, and a TFP ester, which provides high water solubility, efficient labeling, and stable triazole linkages without the need for a copper catalyst .
Properties
Molecular Formula |
C39H41F4N3O12S |
---|---|
Molecular Weight |
851.8 g/mol |
IUPAC Name |
1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxo-3-[3-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propane-2-sulfonic acid |
InChI |
InChI=1S/C39H41F4N3O12S/c40-29-23-30(41)37(43)38(36(29)42)58-35(49)13-16-55-18-20-57-22-21-56-19-17-54-15-12-33(47)45-24-32(59(51,52)53)39(50)44-14-11-34(48)46-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-31(27)46/h1-8,23,32H,11-22,24-25H2,(H,44,50)(H,45,47)(H,51,52,53) |
InChI Key |
ZUVGKZIBBJJSQX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F)S(=O)(=O)O |
Origin of Product |
United States |
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